1-(4-Bromophenyl)cyclopropane-1-carbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromophenyl)cyclopropane-1-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c11-8-3-1-7(2-4-8)10(5-6-10)9(14)13-12/h1-4H,5-6,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCDEECWYKWYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655771 | |

| Record name | 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1098360-87-2 | |

| Record name | 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide

Foreword

Prepared for researchers, medicinal chemists, and drug development professionals, this technical guide provides a comprehensive analysis of the core physicochemical properties of This compound . As a Senior Application Scientist, my objective is not merely to present data, but to contextualize it, offering insights into the causal relationships between these properties and their implications for drug discovery and development. The methodologies described herein are grounded in established, self-validating protocols, ensuring scientific rigor and reproducibility. This document is structured to serve as both a reference and a practical guide for the empirical investigation of this promising chemical entity.

Molecular Overview and Strategic Importance

This compound (CAS No. 1098360-87-2) is a synthetic small molecule that integrates several key pharmacophores: a bromophenyl group, a rigid cyclopropane linker, and a reactive carbohydrazide moiety.[1][2] The presence of a halogen, specifically bromine, can enhance binding affinity to biological targets through halogen bonding and improve pharmacokinetic properties. The cyclopropane ring introduces conformational rigidity, which can be advantageous for locking in a bioactive conformation and improving metabolic stability. The carbohydrazide group serves as a versatile synthetic handle and a potential hydrogen bonding participant in ligand-receptor interactions.

Understanding the fundamental physicochemical properties of this molecule is a non-negotiable prerequisite for any rational drug development program. These parameters govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and directly influence its formulation, efficacy, and safety.

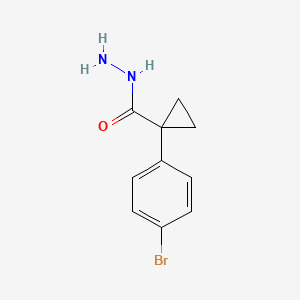

Chemical Structure

Caption: Chemical structure of this compound.

Core Molecular Properties

The foundational properties of a compound provide the first-pass filter in drug discovery. The data below, compiled from chemical databases, offers a snapshot of the molecule's key descriptors.

| Property | Value | Source |

| CAS Number | 1098360-87-2 | ChemScene[1] |

| Molecular Formula | C₁₀H₁₁BrN₂O | ChemScene[1] |

| Molecular Weight | 255.11 g/mol | ChemScene[1], Parchem[2] |

| IUPAC Name | This compound | Fluorochem[3] |

| SMILES | O=C(C1(C2=CC=C(Br)C=C2)CC1)NN | ChemScene[1] |

| Computed LogP | 1.47 - 1.91 | ChemScene, Fluorochem[1][3] |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | ChemScene[1] |

| Hydrogen Bond Donors | 2 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Rotatable Bonds | 2 | ChemScene[1] |

General Synthetic Pathway

While numerous synthetic routes are plausible, a common and effective strategy for constructing carbohydrazides involves the activation of a carboxylic acid precursor followed by nucleophilic attack by hydrazine. This workflow ensures high yields and purity.

Caption: A plausible and efficient synthetic workflow for the target compound.

Critical Physicochemical Parameters: Methodology and Implications

This section delves into the essential physicochemical properties that dictate the "drug-like" nature of a compound. For each parameter, we discuss its significance and the authoritative experimental protocols for its determination.

Aqueous Solubility

Expertise & Experience: Aqueous solubility is arguably one of the most critical early indicators of a compound's potential. Insufficient solubility directly impedes oral absorption, leading to poor bioavailability, and creates significant challenges for intravenous formulation. It is a primary reason for compound attrition in preclinical development.[4]

Trustworthiness (Protocol): The gold-standard method for determining thermodynamic equilibrium solubility is the Shake-Flask Method , as established by Higuchi and Connors.[5]

-

Step 1: Sample Preparation: An excess amount of the solid compound is added to a vial containing a buffer of a specific pH (e.g., phosphate-buffered saline, PBS, at pH 7.4 to mimic physiological conditions).[6]

-

Step 2: Equilibration: The vial is sealed and agitated in a temperature-controlled environment (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.[4]

-

Step 3: Phase Separation: The suspension is filtered (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifuged to remove all undissolved solid.

-

Step 4: Quantification: The concentration of the compound in the clear supernatant is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7]

-

Step 5: Validation: The process should be repeated at multiple pH values (e.g., 2.0, 5.0, 7.4) to construct a pH-solubility profile, which is critical for predicting absorption in different regions of the gastrointestinal tract.

Data: Specific experimental solubility data for this compound is not currently available in the public domain. Experimental determination via the shake-flask method is strongly recommended.

Lipophilicity (LogP and LogD)

Expertise & Experience: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a master regulator of ADME properties.[8] It governs membrane permeability, plasma protein binding, volume of distribution, and potential for CNS penetration. The octanol-water partition coefficient (LogP) is the standard measure for the neutral form of the molecule.[8][9] For ionizable compounds, the distribution coefficient (LogD) at a specific pH (typically 7.4) is more physiologically relevant. According to Lipinski's 'Rule of 5', a LogP value <5 is often associated with better oral absorption.[8]

Trustworthiness (Protocol): While the Shake-Flask Method is the traditional approach, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely accepted, high-throughput alternative for estimating LogP.[8][9][10]

-

Step 1: System Setup: An HPLC system equipped with a C18 (octadecylsilyl) column is used. The C18 stationary phase mimics the lipophilic octanol environment.

-

Step 2: Mobile Phase: A series of isocratic runs are performed using varying ratios of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).[11]

-

Step 3: Calibration: A set of standard compounds with known LogP values are injected, and their retention times (t_R) are recorded for each mobile phase composition.

-

Step 4: Retention Factor Calculation: The retention factor (k') is calculated for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.[9]

-

Step 5: Extrapolation to 100% Aqueous Phase: A plot of log k' versus the percentage of organic modifier is created for each standard. The y-intercept of this plot (log k'_w) corresponds to the retention factor extrapolated to a 100% aqueous mobile phase.

-

Step 6: LogP Determination: A final calibration curve is generated by plotting the known LogP values of the standards against their calculated log k'_w values. The LogP of the test compound is then determined by measuring its log k'_w and interpolating from this calibration curve.

Data: Computational models predict a LogP value in the range of 1.47 to 1.91 .[1][3] This moderate lipophilicity is promising, suggesting a good balance between aqueous solubility and membrane permeability. However, these are in silico predictions; experimental verification is essential.

Ionization Constant (pKa)

Expertise & Experience: The pKa value defines the pH at which a compound exists as 50% ionized and 50% neutral.[12] This property is fundamental, as the charge state of a molecule dramatically affects its solubility, permeability, and interaction with biological targets. The carbohydrazide moiety contains basic nitrogen atoms, meaning this compound will likely have one or more basic pKa values. Understanding these values is critical for predicting its behavior in the acidic environment of the stomach versus the neutral pH of the blood.

Trustworthiness (Protocol): For compounds with limited solubility, traditional potentiometric titration can be challenging.[11][13] UV-Metric Titration or Capillary Electrophoresis (CE) are robust and material-sparing alternatives.

-

Step 1: Solution Preparation: A stock solution of the compound is prepared in a suitable co-solvent (e.g., methanol) and then diluted into a series of buffers covering a wide pH range (e.g., pH 2 to 12).

-

Step 2: Spectrophotometric Measurement: The UV-Vis absorbance spectrum of the compound is recorded for each pH solution.

-

Step 3: Data Analysis: As the pH changes and the molecule ionizes, its chromophore is altered, resulting in shifts in the absorbance spectrum. By plotting absorbance at a specific wavelength versus pH, a sigmoidal curve is generated.[13]

-

Step 4: pKa Determination: The inflection point of this sigmoidal curve corresponds to the pKa of the ionizable group.[13] Specialized software is used to fit the data and calculate a precise value.

Data: No experimental pKa data for this compound has been published. Given the presence of the hydrazide group (-NHNH₂), it is expected to be basic. Determining the pKa is a high-priority experimental task.

Melting Point (MP)

Expertise & Experience: The melting point is a fundamental thermodynamic property that provides a reliable indication of a compound's purity and the strength of its crystal lattice. A sharp melting range is characteristic of a pure crystalline substance, whereas impurities typically depress and broaden the melting range. This data is crucial for quality control and for understanding the solid-state stability of the material.

Trustworthiness (Protocol): The determination of melting point is standardized by multiple pharmacopeias, including the U.S. Pharmacopeia (USP). The Capillary Method is the most common and accepted procedure.[14][15]

-

Step 1: Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube to a height of 2.5-3.5 mm.[14][16]

-

Step 2: Instrument Setup: The capillary tube is placed in the heating block of a melting point apparatus (e.g., an OptiMelt or Mel-Temp).[17]

-

Step 3: Measurement: The sample is heated at a controlled, slow rate, typically 1 °C/minute, starting from a temperature about 5-10°C below the expected melting point.[14][15]

-

Step 4: Recording the Range: Two temperatures are recorded: the onset point (when the substance first begins to collapse or liquefy) and the clear point (when the substance is completely melted).[14] This defines the melting range.

-

Step 5: Calibration: The instrument must be regularly calibrated using certified reference standards with known melting points to ensure temperature accuracy.[14]

Data: The experimental melting point for this compound is not available in the reviewed literature. This is a foundational characterization step that should be performed on any synthesized batch.

Summary and Forward-Looking Recommendations

This compound presents a promising profile based on its structural features and computed physicochemical properties. Its moderate lipophilicity suggests a favorable starting point for developing a drug candidate with a balanced ADME profile.

However, this guide underscores the critical need for empirical data. The following experimental investigations are recommended as the highest priority for advancing the study of this compound:

-

Determine Aqueous Solubility: Use the shake-flask method to establish a definitive pH-solubility profile.

-

Measure LogD at pH 7.4: Employ the RP-HPLC method to validate the computed lipophilicity and obtain the more physiologically relevant distribution coefficient.

-

Ascertain pKa Value(s): Utilize UV-metric titration or capillary electrophoresis to identify the ionization constants associated with the basic hydrazide moiety.

-

Record the Melting Point: Characterize the solid-state properties and purity of the synthesized material via the standard capillary method.

Execution of these foundational experiments will provide the robust, high-quality data necessary to make informed decisions in any subsequent drug discovery and development campaign.

References

- 1. chemscene.com [chemscene.com]

- 2. parchem.com [parchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. pharmatutor.org [pharmatutor.org]

- 5. researchgate.net [researchgate.net]

- 6. lifechemicals.com [lifechemicals.com]

- 7. solubility experimental methods.pptx [slideshare.net]

- 8. acdlabs.com [acdlabs.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 12. mrupp.info [mrupp.info]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. thinksrs.com [thinksrs.com]

- 15. mt.com [mt.com]

- 16. 4.3 DETERMINATION OF MELTING RANGE AND MELTING TEMPERATURE - ตำรามาตรฐานยาสมุนไพรไทย กรมวิทยาศาสตร์การแพทย์ [bdn-thp.dmsc.moph.go.th]

- 17. scribd.com [scribd.com]

An In-depth Technical Guide to the Spectroscopic Profile of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide (C₁₀H₁₁BrN₂O, Mol. Wt.: 255.11 g/mol )[1]. In the absence of publicly available experimental spectra, this document leverages high-fidelity predictive algorithms to generate and interpret the Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation is grounded in fundamental spectroscopic principles and comparative analysis with structurally related molecules. This guide is intended to serve as a valuable resource for researchers in identifying and characterizing this molecule, and as a framework for anticipating the spectroscopic features of similar chemical entities.

Introduction: The Role of Predictive Spectroscopy

This compound is a molecule of interest in medicinal chemistry and drug discovery, combining the rigid, three-dimensional scaffold of a cyclopropane ring with the versatile reactivity of a carbohydrazide functional group. The bromophenyl moiety further allows for subsequent chemical modifications. Accurate spectroscopic data is paramount for structure verification, purity assessment, and understanding the chemical behavior of such compounds.

Currently, experimental spectroscopic data for this specific molecule is not available in the public domain. This guide, therefore, employs a predictive approach, utilizing established computational methods to simulate its spectroscopic profile[2][3][4][5]. Predictive spectroscopy is a powerful and increasingly reliable tool in modern chemistry, enabling researchers to anticipate spectral features, aid in the interpretation of experimental data, and guide synthetic efforts[3][6]. The interpretations herein are cross-referenced with known spectral data of analogous structures to ensure the highest degree of scientific validity.

Molecular Structure

The unique structural features of this compound dictate its spectroscopic signature. The key components are the 1,4-disubstituted aromatic ring, the strained cyclopropane ring, and the carbohydrazide group.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Experimental Protocol (General)

A standard ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer. The sample (5-10 mg) would be dissolved in approximately 0.6 mL of a deuterated solvent, commonly deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The data would be acquired at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data

The following data was predicted using online NMR prediction tools[7][8]. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | Doublet | 2H | Ar-H (ortho to Br) |

| ~7.35 | Doublet | 2H | Ar-H (ortho to Cyclopropane) |

| ~4.20 | Broad Singlet | 2H | -NH₂ |

| ~1.55 | Multiplet | 2H | Cyclopropane -CH₂- |

| ~1.20 | Multiplet | 2H | Cyclopropane -CH₂- |

| ~7.80 | Broad Singlet | 1H | -C(=O)NH- |

In-depth Interpretation

-

Aromatic Region (7.0-8.0 ppm): The 1,4-disubstituted (para) pattern on the benzene ring is expected to produce two distinct signals, appearing as doublets. The protons ortho to the electron-withdrawing bromine atom are predicted to be deshielded and appear further downfield (~7.50 ppm) compared to the protons ortho to the cyclopropane ring (~7.35 ppm).

-

Hydrazide Protons (-NH-NH₂): The protons of the hydrazide group are exchangeable and their chemical shifts can be highly dependent on solvent, concentration, and temperature. The -NH₂ protons are predicted to appear as a broad singlet around 4.20 ppm. The amide proton (-C(=O)NH-) is expected to be further downfield, around 7.80 ppm, also as a broad singlet.

-

Cyclopropane Region (0.5-2.0 ppm): The protons on a cyclopropane ring experience significant shielding due to the ring current effect of the strained three-membered ring, causing them to appear at unusually high field (upfield)[9][10][11]. In this molecule, the two methylene groups of the cyclopropane ring are diastereotopic. This means that the four protons are chemically non-equivalent and are expected to show complex splitting patterns (multiplets). They are predicted to appear in the range of 1.20-1.55 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Experimental Protocol (General)

A standard ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR, typically at a frequency of 100 or 125 MHz. A proton-decoupled sequence would be used to simplify the spectrum to single lines for each unique carbon atom. A larger sample quantity or a longer acquisition time is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data

The following data was predicted using online NMR prediction tools[12][13]. The chemical shifts (δ) are in ppm relative to TMS.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~175.0 | C=O (Carbonyl) |

| ~140.0 | Ar-C (quaternary, attached to cyclopropane) |

| ~132.0 | Ar-CH (ortho to Br) |

| ~129.0 | Ar-CH (ortho to cyclopropane) |

| ~122.0 | Ar-C (quaternary, attached to Br) |

| ~35.0 | C (quaternary, cyclopropane) |

| ~17.0 | CH₂ (cyclopropane) |

In-depth Interpretation

-

Carbonyl Carbon (~175.0 ppm): The carbonyl carbon of the carbohydrazide group is expected to be significantly deshielded and appear in the characteristic downfield region for amide-like carbons.

-

Aromatic Carbons (120-145 ppm): Six signals are expected for the six carbons of the aromatic ring, though some may overlap. The two quaternary carbons, one attached to the bromine (~122.0 ppm) and the other to the cyclopropane ring (~140.0 ppm), will be distinguishable from the protonated carbons. The carbon attached to the electronegative bromine atom will be shielded relative to what might be expected, a phenomenon known as the "heavy atom effect".

-

Cyclopropane Carbons (10-40 ppm): Similar to the protons, the carbons of the cyclopropane ring are also shielded and appear upfield compared to their acyclic counterparts[14][15][16]. The quaternary carbon of the cyclopropane ring, attached to the aromatic ring and the carbonyl group, is predicted to be the most deshielded of the ring carbons (~35.0 ppm). The two equivalent methylene carbons are expected at a much higher field, around 17.0 ppm.

Infrared (IR) Spectroscopy

Experimental Protocol (General)

The IR spectrum would typically be recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the spectrum could be obtained by preparing a potassium bromide (KBr) pellet or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically scanned from 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands

Based on characteristic group frequencies for similar structures, the following key absorptions are predicted[17][18].

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3350-3200 | Medium, Broad | N-H stretching (asymmetric & symmetric for -NH₂) |

| ~3050 | Medium | Aromatic C-H stretching |

| ~3000 | Medium | Cyclopropane C-H stretching |

| 1680-1650 | Strong | C=O stretching (Amide I band) |

| 1610-1580 | Medium | N-H bending (Amide II band) |

| ~1480 | Strong | Aromatic C=C stretching |

| ~1010 | Strong | C-Br stretching |

In-depth Interpretation

The IR spectrum provides key information about the functional groups present.

-

N-H Stretching: A broad band (or a pair of bands) in the 3350-3200 cm⁻¹ region is a hallmark of the N-H bonds in the carbohydrazide group[19][20].

-

C=O Stretching: A very strong and sharp absorption between 1680-1650 cm⁻¹ is the most prominent feature and is characteristic of the carbonyl group (Amide I band) in the carbohydrazide.

-

N-H Bending: The N-H bending vibration (Amide II band) is expected to appear in the 1610-1580 cm⁻¹ region.

-

C-H Stretching: Absorptions just above 3000 cm⁻¹ are indicative of aromatic and cyclopropyl C-H stretches.

-

Aromatic and C-Br Bonds: The presence of the bromophenyl group would be confirmed by aromatic C=C stretching bands around 1480 cm⁻¹ and a strong C-Br stretching absorption around 1010 cm⁻¹.

Mass Spectrometry (MS)

Experimental Protocol (General)

A low-resolution mass spectrum would typically be obtained using an Electron Ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample would be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, via gas chromatography.

Predicted Key Fragments

The fragmentation pattern is predicted based on the stability of carbocations and radical species, and known fragmentation pathways for similar structures[21][22].

| m/z (mass-to-charge ratio) | Ion | Comments |

| 254/256 | [C₁₀H₁₁BrN₂O]⁺˙ | Molecular ion (M⁺˙). The M/M+2 pattern with ~1:1 intensity confirms the presence of one bromine atom. |

| 183/185 | [C₇H₄BrO]⁺ | Bromobenzoyl cation, a very stable fragment resulting from cleavage of the cyclopropane ring. |

| 155/157 | [C₆H₄Br]⁺ | Bromophenyl cation, resulting from the loss of CO from the bromobenzoyl cation. |

| 76 | [C₆H₄]⁺˙ | Benzyne radical cation from the loss of Br from the bromophenyl cation. |

Interpretation and Proposed Fragmentation Pathway

Upon electron ionization, the molecule will form a molecular ion [M]⁺˙ at m/z 254 and 256. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the mass spectrum will exhibit a characteristic pair of peaks for any fragment containing a bromine atom, separated by 2 m/z units and having nearly equal intensity[21][23][24].

The most likely fragmentation pathway involves the cleavage of the bonds adjacent to the carbonyl group and the cyclopropane ring, which is a high-energy system. A key fragmentation would be the formation of the highly stable bromobenzoyl cation (m/z 183/185). Subsequent loss of a neutral carbon monoxide (CO) molecule would yield the bromophenyl cation (m/z 155/157).

Caption: Proposed primary fragmentation pathway for this compound.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data reveal a set of unique spectral signatures that are consistent with the compound's molecular structure. Key identifying features include the upfield signals of the cyclopropane ring in NMR, the characteristic N-H and C=O stretching vibrations in the IR spectrum, and the distinctive M/M+2 isotopic pattern for bromine-containing fragments in the mass spectrum. This in-depth analysis serves as a foundational reference for any future experimental work on this molecule and highlights the practical utility of computational chemistry in modern drug discovery and development.

References

- 1. chemscene.com [chemscene.com]

- 2. Simulate and predict NMR spectra [nmrdb.org]

- 3. acdlabs.com [acdlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]

- 6. Download NMR Predict - Mestrelab [mestrelab.com]

- 7. youtube.com [youtube.com]

- 8. Visualizer loader [nmrdb.org]

- 9. researchgate.net [researchgate.net]

- 10. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study | CoLab [colab.ws]

- 12. Visualizer loader [nmrdb.org]

- 13. researchgate.net [researchgate.net]

- 14. Carbon-13 NMR of fluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. spectrabase.com [spectrabase.com]

- 17. compoundchem.com [compoundchem.com]

- 18. scienceready.com.au [scienceready.com.au]

- 19. Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 22. Mass chart Fragmentation | PDF [slideshare.net]

- 23. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 24. researchgate.net [researchgate.net]

The Rising Profile of Bromophenyl Cyclopropane Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The unique structural and electronic properties conferred by the cyclopropane ring have long intrigued medicinal chemists. When coupled with a bromophenyl moiety, this scaffold gives rise to a class of compounds with a surprisingly diverse and potent range of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of bromophenyl cyclopropane derivatives, offering valuable insights for researchers engaged in drug discovery and development.

Synthetic Strategies: Crafting the Core Scaffold

The synthesis of bromophenyl cyclopropane derivatives can be approached through several established methodologies. The choice of a specific route often depends on the desired stereochemistry and the nature of other substituents on the cyclopropane ring.

A prevalent and effective method is the Rhodium-catalyzed cyclopropanation of bromo-styrenes with diazo compounds.[1][2] This approach offers excellent control over diastereoselectivity and enantioselectivity, which is crucial for elucidating structure-activity relationships and developing clinically viable candidates.[3][4]

Another versatile method is the Michael-initiated ring closure (MIRC) reaction. This strategy provides an efficient pathway to construct the cyclopropane ring with a high degree of enantioselectivity.[5] For instance, the reaction of a Michael acceptor containing a bromophenyl group with a suitable nucleophile can initiate a cascade of reactions culminating in the formation of the desired cyclopropane derivative.

A general synthetic workflow for a bromophenyl cyclopropane carboxamide is outlined below:

Caption: General synthetic route to bromophenyl cyclopropane carboxamides.

Unraveling the Anticancer Potential: A Multi-pronged Attack

One of the most promising areas of investigation for bromophenyl cyclopropane derivatives is their potent anticancer activity.[6] Mechanistic studies have revealed that these compounds can induce cancer cell death through multiple pathways.

Induction of Apoptosis via Reactive Oxygen Species (ROS)

A key mechanism of action for several bromophenyl cyclopropane derivatives is the induction of apoptosis through the generation of reactive oxygen species (ROS).[6] Elevated intracellular ROS levels create a state of oxidative stress, which in turn triggers the intrinsic apoptotic pathway.

This process involves the modulation of key regulatory proteins. For instance, an increase in ROS can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[6] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-3, which are the executioners of apoptosis, leading to DNA fragmentation and cell death.[6]

Caption: ROS-mediated intrinsic apoptosis pathway induced by bromophenyl cyclopropane derivatives.

Cell Cycle Arrest

In addition to inducing apoptosis, some bromophenyl cyclopropane derivatives have been shown to cause cell cycle arrest, preventing cancer cells from proliferating.[6]

Beyond Cancer: A Spectrum of Biological Activities

The therapeutic potential of bromophenyl cyclopropane derivatives extends beyond oncology. Researchers have identified promising activity in several other areas.

Enzyme Inhibition

Certain bromophenyl cyclopropane derivatives have demonstrated potent inhibitory activity against key enzymes implicated in various diseases. For example, some have been identified as effective inhibitors of carbonic anhydrase I and II, as well as acetylcholinesterase.[7] This suggests their potential for the treatment of conditions like glaucoma and neurodegenerative diseases.

Antimicrobial and Antiviral Properties

The unique structural features of these compounds also lend themselves to the development of novel antimicrobial and antiviral agents.[8][9] The exploration of bromophenyl cyclopropane derivatives as antibacterial and antifungal agents is an active area of research. Furthermore, the incorporation of the cyclopropane moiety into nucleoside analogs has been investigated for potential antiviral applications.[10][11]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of these derivatives and their biological activity is paramount for rational drug design. While comprehensive SAR studies are ongoing, some key trends have emerged.

| Structural Modification | Impact on Anticancer Activity | Reference(s) |

| Position of the bromo substituent on the phenyl ring | Can significantly influence potency. | [12] |

| Substitution on the cyclopropane ring | Affects stereochemistry and interaction with biological targets. | [6] |

| Nature of the amide substituent | Can modulate solubility, cell permeability, and target engagement. | [8] |

Experimental Protocols

To facilitate further research in this area, detailed protocols for key biological assays are provided below.

Synthesis of a Representative Bromophenyl Cyclopropane Carboxamide

A detailed, step-by-step protocol for the synthesis of a specific bromophenyl cyclopropane carboxamide derivative can be found in the supplementary materials of relevant publications. A general approach involves the reaction of a bromophenyl cyclopropanecarboxylic acid with a desired amine in the presence of a coupling agent such as EDC/HOBt.[8]

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the bromophenyl cyclopropane derivative and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Measurement of Intracellular ROS

The generation of intracellular ROS can be quantified using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Protocol:

-

Cell Treatment: Treat cells with the test compound for the desired time.

-

Probe Loading: Incubate the cells with DCFH-DA.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader.

Western Blot Analysis of Apoptotic Proteins

The expression levels of key apoptotic proteins like Bcl-2 and caspase-3 can be determined by Western blotting.

Protocol:

-

Protein Extraction: Lyse the treated cells to extract total protein.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for Bcl-2 and caspase-3, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

Future Directions and Conclusion

The field of bromophenyl cyclopropane derivatives is ripe with opportunities for further exploration. Future research should focus on:

-

Expanding the chemical diversity through the synthesis of novel analogs to broaden the scope of biological activities.

-

Elucidating detailed mechanisms of action for their effects on other biological targets, such as kinases and G-protein coupled receptors.

-

Conducting comprehensive in vivo studies to evaluate the efficacy and safety of promising lead compounds.

References

- 1. Rhodium-catalysed diastereo- and enantio-selective cyclopropanation of α-boryl styrenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis | ID: 7d278v28g | Emory Theses and Dissertations [etd.library.emory.edu]

- 5. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Discovery and Synthesis of Novel Carbohydrazide Analogues

Abstract

Carbohydrazide, a simple yet functionally rich molecule, serves as a pivotal scaffold in the landscape of medicinal chemistry and drug discovery. Its derivatives, encompassing a wide array of Schiff bases, hydrazones, and heterocyclic systems, exhibit a remarkable breadth of biological activities. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis and therapeutic potential of novel carbohydrazide analogues. We will delve into the core synthetic strategies, explaining the mechanistic rationale behind experimental choices, and present detailed, field-proven protocols. Furthermore, this guide will survey the diverse pharmacological applications of these compounds, from antimicrobial and anticancer to anticonvulsant agents, supported by quantitative data and structure-activity relationship insights. Our objective is to furnish a comprehensive resource that is both theoretically grounded and practically applicable, empowering researchers to design and develop the next generation of carbohydrazide-based therapeutics.

Introduction: The Versatility of the Carbodihydrazide Scaffold

Carbohydrazide, with the formula OC(N₂H₃)₂, is a symmetrical molecule featuring a central carbonyl group flanked by two hydrazinyl moieties. This unique structure imparts a high degree of reactivity and versatility, making it an invaluable building block in synthetic organic chemistry.[1] The presence of multiple nucleophilic nitrogen atoms and reactive N-H protons allows for a wide range of chemical transformations.[2]

The true value of the carbohydrazide core lies in its role as a pharmacophore—a molecular feature responsible for a drug's pharmacological activity. By modifying the terminal nitrogen atoms, chemists can generate vast libraries of analogues with tailored physicochemical properties and biological targets.[3] These derivatives have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties, establishing the carbohydrazide scaffold as a "privileged structure" in drug design.[4][5][6] This guide will illuminate the pathways to harness this potential, from initial synthesis to biological application.

Synthetic Strategies for Carbodihydrazide Analogues

The synthesis of novel carbohydrazide analogues typically follows a multi-step workflow, beginning with the formation of a core hydrazide which is then elaborated into more complex structures. Understanding the causality behind each step is critical for optimizing yields and achieving the desired molecular architecture.

Foundational Synthesis: From Esters to Hydrazides

The most common entry point to this class of compounds is the hydrazinolysis of an ester. This reaction is a classic nucleophilic acyl substitution where hydrazine (N₂H₄), a potent nucleophile, attacks the electrophilic carbonyl carbon of an ester, displacing the alkoxy group.

Causality of Experimental Choices:

-

Reactants: A carboxylic acid ester is chosen as the starting material for its stability and commercial availability. Hydrazine hydrate is the standard reagent due to its high reactivity and utility as both a reagent and a solvent in some cases.[7]

-

Solvent: Ethanol is frequently used as it effectively dissolves both the ester and hydrazine hydrate, creating a homogenous reaction medium. It is also easily removed post-reaction.

-

Conditions: The reaction is typically performed under reflux to provide the necessary activation energy for the reaction to proceed at a practical rate.[4][7]

The overall workflow can be visualized as a progression from a stable starting material to a highly reactive intermediate, ready for diversification.

References

- 1. atamankimya.com [atamankimya.com]

- 2. longdom.org [longdom.org]

- 3. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Carbohydrazide Analogues: A Review of Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ajgreenchem.com [ajgreenchem.com]

1-(4-Bromophenyl)cyclopropane-1-carbohydrazide CAS 1098360-87-2 properties

An In-depth Technical Guide to 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide (CAS 1098360-87-2)

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. The unique structural amalgamation of a strained cyclopropane ring, a versatile bromophenyl moiety, and a reactive carbohydrazide functional group positions this compound as a valuable building block for the synthesis of novel therapeutic agents and complex organic scaffolds. This document details its physicochemical properties, outlines robust synthetic pathways with detailed experimental protocols, and explores its potential biological activities and applications based on the established significance of its constituent pharmacophores.

Introduction: The Scientific Merit of a Unique Scaffold

The pursuit of novel chemical entities with enhanced biological activity and improved pharmacokinetic profiles is a cornerstone of modern drug discovery. The cyclopropane ring, a three-membered carbocycle, is a particularly valuable motif in this endeavor.[1] Its inherent ring strain and unique electronic properties impart conformational rigidity, which can enhance binding affinity to biological targets and improve metabolic stability.[1][2] When incorporated into a larger molecule, the cyclopropyl group often serves as a bioisostere for other functionalities, improving properties like potency, metabolic stability, and membrane permeability.[2]

The subject of this guide, this compound, integrates this valuable cyclopropane scaffold with two other key chemical features:

-

The 4-Bromophenyl Group: The presence of a bromine atom on the phenyl ring provides a handle for further synthetic elaboration through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the generation of diverse molecular libraries.[3] Furthermore, the bromophenyl moiety itself is a common feature in many biologically active compounds, where it can contribute to binding affinity through halogen bonding and other interactions.[4][5]

-

The Carbohydrazide Moiety: This functional group is a versatile precursor for the synthesis of numerous heterocyclic compounds, such as oxadiazoles, pyrazoles, and triazoles, many of which exhibit a wide range of pharmacological activities.[5][6][7] The hydrazide group itself is nucleophilic and can readily react with aldehydes and ketones to form stable hydrazones, a common linkage in medicinal chemistry.[6]

This guide serves as a foundational resource for researchers interested in leveraging the unique properties of this compound for their synthetic and drug discovery programs.

Physicochemical and Structural Properties

A summary of the core physicochemical properties of this compound is presented below. These properties are critical for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 1098360-87-2 | [8] |

| Molecular Formula | C₁₀H₁₁BrN₂O | [8] |

| Molecular Weight | 255.11 g/mol | [8][9] |

| IUPAC Name | This compound | ChemScene[8] |

| SMILES | O=C(C1(C2=CC=C(Br)C=C2)CC1)NN | [8] |

| Purity (Typical) | ≥98% | [8] |

| Storage Conditions | Sealed in dry, 2-8°C | [8] |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | ChemScene[1] |

| Computed logP | 1.4706 | ChemScene[1] |

Synthesis and Methodologies: A Proposed Pathway

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a logical and efficient synthetic route can be constructed based on its precursors and established organic chemistry principles. The most direct pathway involves the hydrazinolysis of an activated form of the parent carboxylic acid, 1-(4-bromophenyl)cyclopropanecarboxylic acid.

Below, we outline a validated, two-step protocol starting from the commercially available carboxylic acid.

Diagram of Proposed Synthetic Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google Patents [patents.google.com]

- 4. Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-(3-Bromophenyl)cyclopropane-1-carbohydrazide | 1400644-74-7 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 8. chemscene.com [chemscene.com]

- 9. parchem.com [parchem.com]

A Technical Guide to the In Silico Target Prediction of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico prediction of biological targets for the novel small molecule, 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide. The carbohydrazide moiety and its derivatives are recognized for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document outlines a multi-faceted computational strategy, integrating both ligand-based and structure-based methodologies to generate a high-confidence profile of putative protein targets. We detail robust, step-by-step protocols for chemical similarity searching, pharmacophore modeling, and reverse docking, while emphasizing the scientific rationale behind each experimental choice. The narrative is grounded in authoritative sources and provides field-proven insights for researchers, scientists, and drug development professionals aiming to elucidate the mechanism of action for novel chemical entities. All quantitative data is summarized for clarity, and workflows are visualized using Graphviz diagrams to ensure reproducibility and comprehension.

Introduction: The Rationale for In Silico Target Identification

The journey of a drug from a laboratory curiosity to a clinical candidate is fraught with challenges, high costs, and significant attrition rates. A critical early step in this process is target identification—determining the specific biological macromolecules, typically proteins, with which a bioactive compound interacts to elicit a cellular response.[3] For a novel compound like this compound, whose biological activity profile is largely uncharacterized, traditional experimental screening can be a resource-intensive endeavor.

In silico target prediction, or "target fishing," offers a powerful, cost-effective, and rapid alternative to bridge this knowledge gap.[3][4] By leveraging vast repositories of chemical and biological data, computational methods can generate robust hypotheses about a molecule's mechanism of action, potential therapeutic applications, and possible off-target effects.[5] This guide focuses on a dual-pronged approach:

-

Ligand-Based Methods: These approaches are founded on the principle that structurally similar molecules often exhibit similar biological activities.[4][6] By comparing our query compound to databases of molecules with known targets, we can infer its likely interaction partners.

-

Structure-Based Methods: When the three-dimensional structure of potential protein targets is known, we can computationally simulate the binding process.[7] Reverse docking, a key technique in this category, screens a single ligand against a library of protein structures to identify the most probable binding partners.[5][8][9][10]

This integrated strategy provides a self-validating system; convergence of results from orthogonal methods significantly increases the confidence in predicted targets.

Foundational Databases & Compound Preparation

The accuracy of any in silico prediction is contingent on the quality of the input data. We will rely on several authoritative, publicly accessible databases.

| Database | Description | Website |

| PubChem | A comprehensive public repository of chemical substances and their biological activities, maintained by the U.S. National Institutes of Health (NIH).[11][12][13][14] | --INVALID-LINK--[11][13][14] |

| ChEMBL | A manually curated database of bioactive molecules with drug-like properties, maintained by the European Bioinformatics Institute (EMBL-EBI).[15][16][17][18][19] | --INVALID-LINK--[16][19] |

| Protein Data Bank (PDB) | The single worldwide archive for 3D structural data of large biological molecules like proteins and nucleic acids.[20][21][22][23][24] | --INVALID-LINK--[20][24] |

Protocol: Compound Preparation

The initial step involves obtaining and preparing the 3D structure of this compound.

-

Obtain SMILES String: The Simplified Molecular Input Line Entry System (SMILES) is a 2D representation of the molecule. For our compound, the SMILES is O=C(C1(C2=CC=C(Br)C=C2)CC1)NN.[25] This can be obtained from databases like PubChem or chemical vendor sites.

-

Generate 3D Conformer: Use a molecular modeling software (e.g., Avogadro, ChemDraw, or web-based tools) to convert the 2D SMILES string into a 3D structure.

-

Energy Minimization: The initial 3D model is likely not in its lowest energy state. Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a stable, low-energy conformation. This step is critical for ensuring the ligand's geometry is realistic for docking and similarity calculations.

-

Save in Appropriate Format: Save the final 3D structure in multiple formats, such as .sdf or .mol2, which are compatible with various prediction tools.

Methodology I: Ligand-Based Target Prediction

This approach leverages the collective knowledge of millions of existing bioactivity data points.[15]

Chemical Similarity Searching with SwissTargetPrediction

SwissTargetPrediction is a robust, web-based tool that predicts protein targets based on a combination of 2D and 3D similarity to known ligands.[6][26][27]

-

Navigate to the Server: Access the SwissTargetPrediction web server.[6][27]

-

Input Molecule: Paste the SMILES string (O=C(C1(C2=CC=C(Br)C=C2)CC1)NN) into the query box.

-

Select Organism: Choose "Homo sapiens" as the target organism for clinical relevance.

-

Run Prediction: Initiate the target prediction analysis.

-

Analyze Results: The output will be a ranked list of potential targets.[28] Pay close attention to the "Probability" score, which reflects the confidence of the prediction. The tool displays the most similar known ligands for each predicted target, providing a direct line of evidence for the hypothesis.

References

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 3. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 4. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 9. research.rug.nl [research.rug.nl]

- 10. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PubChem - Wikipedia [en.wikipedia.org]

- 12. PubChem | Databases | NC State University Libraries [lib.ncsu.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. ChEMBL - Wikipedia [en.wikipedia.org]

- 16. ChEMBL - ChEMBL [ebi.ac.uk]

- 17. ChEMBL - Database Commons [ngdc.cncb.ac.cn]

- 18. kaggle.com [kaggle.com]

- 19. The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rcsb.org [rcsb.org]

- 21. wwPDB: Worldwide Protein Data Bank [wwpdb.org]

- 22. Protein Data Bank: Key to the Molecules of Life - NSF Impacts | NSF - U.S. National Science Foundation [nsf.gov]

- 23. Protein Data Bank - Wikipedia [en.wikipedia.org]

- 24. The Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]

- 25. chemscene.com [chemscene.com]

- 26. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 27. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]

- 28. youtube.com [youtube.com]

The Cyclopropane Moiety: A Cornerstone of Modern Bioactive Molecule Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Part 1: The Cyclopropane Moiety: A Unique Building Block in Bioactive Molecules

Introduction: The Rising Prominence of a Strained Ring

In the vast landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer enhanced biological activity, selectivity, and favorable pharmacokinetic profiles is paramount. Among the myriad of structural motifs employed in drug design, the cyclopropane ring, the smallest of all carbocycles, has emerged as a uniquely powerful and versatile tool.[1][2] Its inherent ring strain and distinct electronic properties, once viewed as mere chemical curiosities, are now strategically harnessed to sculpt molecules with superior therapeutic potential.[3] This guide provides a comprehensive technical overview of cyclopropane-containing bioactive molecules, from their natural origins and biosynthesis to synthetic strategies and diverse therapeutic applications.

Physicochemical Properties and Their Implications for Drug Design

The utility of the cyclopropane ring in drug design stems from its unique combination of rigidity, metabolic stability, and ability to modulate physicochemical properties such as lipophilicity and permeability.[4]

-

Conformational Rigidity: The three carbon atoms of a cyclopropane ring are coplanar, resulting in a rigid structure that can significantly reduce the conformational flexibility of a molecule.[5][6] This "conformational locking" can pre-organize a drug molecule into its bioactive conformation, minimizing the entropic penalty upon binding to its target and thereby enhancing potency and selectivity.[3][7] This principle has been effectively applied in the design of conformationally restricted peptidomimetics and receptor ligands.[1][8][9]

-

Metabolic Stability: The cyclopropyl group is generally resistant to common metabolic degradation pathways, such as oxidation by cytochrome P450 enzymes, that readily cleave more flexible linear alkyl chains.[5][6] This increased metabolic stability can lead to a longer in vivo half-life, allowing for less frequent dosing and improved patient compliance.[5][6]

-

Lipophilicity and Permeability: The introduction of a cyclopropane ring can fine-tune the lipophilicity of a molecule, a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While being lipophilic, the cyclopropyl group is more compact than other alkyl groups of similar lipophilicity, which can be advantageous for fitting into tight binding pockets. Furthermore, the rigid nature of the ring can favor conformations that enhance membrane permeability.[10]

-

Bioisosterism: The cyclopropyl group serves as an effective bioisostere for other common chemical moieties. It can mimic the steric bulk of a gem-dimethyl or isopropyl group while offering greater metabolic stability.[2] It can also act as a non-aromatic replacement for a phenyl ring, increasing the fraction of sp³-hybridized carbons (a desirable trait in modern drug discovery) and improving physicochemical properties.[2]

Part 2: Cyclopropanes in Nature's Arsenal

The prevalence of the cyclopropane motif is not confined to the laboratory; nature has long utilized this strained ring in a diverse array of bioactive molecules.[11][12][13]

Naturally Occurring Cyclopropane-Containing Molecules

-

Cyclopropane Fatty Acids (CFAs): Found in the cell membranes of various bacteria and in the seed oils of some plants like lychee, CFAs play a role in regulating membrane fluidity and protecting against environmental stress.[14][15][16] Dihydrosterculic acid is a classic example.

-

Terpenoids, Alkaloids, and Steroids: A vast number of natural products from these classes feature cyclopropane rings, contributing to their complex three-dimensional structures and biological activities.[11][12] Examples include the insecticidal pyrethroids derived from chrysanthemic acid and various marine natural products with cytotoxic or anti-infective properties.[13]

-

Amino Acids: 1-aminocyclopropane-1-carboxylic acid (ACC) is a key intermediate in the biosynthesis of the plant hormone ethylene, which is involved in fruit ripening and senescence.[17] Coronamic acid, a component of the phytotoxin coronatine, is another example of a naturally occurring cyclopropyl amino acid.[17]

Biosynthesis of the Cyclopropane Ring

The biosynthesis of the cyclopropane ring in nature predominantly relies on the enzymatic transfer of a methylene group from S-adenosylmethionine (SAM) to a double bond in a precursor molecule.[14][18]

-

Mechanism of Cyclopropane Fatty Acid Synthase: This enzyme catalyzes the addition of a methylene group from SAM across the double bond of an unsaturated fatty acyl chain within a phospholipid bilayer.[16][19] The reaction is thought to proceed through a carbocationic intermediate.

-

Biosynthesis of 1-Aminocyclopropane-1-carboxylic Acid (ACC): ACC synthase, a pyridoxal-5'-phosphate (PLP)-dependent enzyme, catalyzes the conversion of SAM to ACC.[17] This transformation is a key regulatory step in ethylene biosynthesis in plants.

Part 3: Synthetic Strategies for Introducing the Cyclopropane Moiety

The synthetic toolbox for constructing cyclopropane rings is extensive, ranging from classical methods to modern catalytic and asymmetric transformations.[2][11][20]

Classical Cyclopropanation Reactions

-

Simmons-Smith Reaction: This is one of the most reliable and widely used methods for the stereospecific cyclopropanation of alkenes.[21][22][23] It involves the reaction of an alkene with a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated in situ from diiodomethane and a zinc-copper couple.[21][22] The reaction is concerted, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[21][22]

Experimental Protocol: Simmons-Smith Cyclopropanation of an Alkene [5]

-

Preparation of the Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere (e.g., argon), add zinc dust (2.0 eq) and an equal weight of copper(I) chloride. Heat the mixture gently with a flame under vacuum until it glows red, then allow it to cool to room temperature. This activation is crucial for the reactivity of the zinc.

-

Reaction Setup: To the activated zinc-copper couple, add a solution of the alkene (1.0 eq) in a dry, non-coordinating solvent such as dichloromethane (DCM) or diethyl ether.

-

Addition of Diiodomethane: Add a solution of diiodomethane (1.5 eq) in the same solvent to the stirred suspension. The addition is often done dropwise to control the exothermic reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture through a pad of celite to remove the inorganic salts.

-

Purification: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

-

-

Carbene and Carbenoid Additions to Alkenes: The addition of a carbene (:CH₂) or a carbenoid to a double bond is a fundamental method for cyclopropane synthesis.[24] Dichlorocarbene, generated from chloroform and a strong base, can be used to form dichlorocyclopropanes, which can be subsequently reduced.[22]

Modern and Catalytic Methods

-

Transition-Metal Catalyzed Cyclopropanation: Catalysts based on copper, rhodium, and cobalt are widely used to effect cyclopropanation reactions, often with high efficiency and stereoselectivity.[20][25][26][27][28] These reactions typically involve the decomposition of diazo compounds by the metal catalyst to generate a metal-carbene intermediate, which then reacts with the alkene.[20] Recent advances have focused on developing safer, diazo-free methods.[25][27]

Experimental Protocol: Copper-Catalyzed Radical Cyclopropanation [25]

-

Reaction Setup: In a dried Schlenk tube under an argon atmosphere, combine the activated alkene (1.0 eq), the active methylene compound (2.0 eq), and copper(II) bromide (1.0 eq) in dimethylformamide (DMF).

-

Initiator Addition: Add di-tert-butyl peroxide (DTBP) (4.0 eq) as a radical initiator.

-

Reaction Conditions: Seal the tube and heat the mixture in a preheated oil bath at 60 °C for 12 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

-

-

Asymmetric Cyclopropanation: The synthesis of enantiomerically pure cyclopropanes is of great importance for pharmaceutical applications.[29][30] This is often achieved using chiral catalysts, such as those derived from rhodium or cobalt with chiral ligands, or by employing chiral auxiliaries on the substrate.[24][26][29]

Part 4: Biological Activities and Therapeutic Applications

The unique properties of the cyclopropane ring have been leveraged to develop a wide range of bioactive molecules with diverse therapeutic applications.[20]

Cyclopropanes as Enzyme Inhibitors

The strained cyclopropane ring can be designed to act as a latent reactive group, leading to mechanism-based inhibition of enzymes.[25][31]

-

Case Study: Cysteine Protease Inhibition: Cyclopropenone-containing compounds have been designed as reversible, competitive inhibitors of cysteine proteases like calpain and cathepsins.[31] The electrophilic cyclopropenone moiety is thought to react with the active site cysteine residue.

The following table summarizes the inhibitory activities of some cyclopropane-containing enzyme inhibitors.

| Compound | Target Enzyme | IC₅₀ | Reference |

| Aminomethyl cyclopropane derivative 9 | Anaplastic Lymphoma Kinase (ALK) | 0.029 µM | [19] |

| Cyclopropenone derivative 8a | β-galactosidase | 1.18 mM (Kᵢ) | [32] |

Cyclopropanes as Receptor Modulators

The conformational rigidity imparted by the cyclopropane ring is particularly useful in designing selective ligands for receptors, where a specific ligand conformation is often required for binding and activation or inhibition.

-

Conformationally Restricted Glutamate Analogues: The neurotransmitter glutamate is highly flexible. By incorporating a cyclopropane ring into glutamate analogues, researchers have developed potent and selective agonists and antagonists for various metabotropic glutamate receptor (mGluR) subtypes.[9] These compounds are valuable tools for studying the physiological roles of mGluRs and have potential as therapeutics for neurological disorders.

Below is a table of selected cyclopropane-containing mGluR modulators and their activities.

| Compound | Target Receptor | EC₅₀/IC₅₀ | Activity | Reference |

| (S)-3,4-DCPG | mGluR8a | 31 nM | Agonist | [17] |

| (RS)-PPG | hmGluR4a | 5.2 µM | Agonist | [17] |

| (S)-MCPG | mGluRs | - | Antagonist | [17] |

Approved Drugs and Clinical Candidates

Several cyclopropane-containing molecules have successfully navigated the drug development pipeline and are now approved for clinical use.

-

Milnacipran: A serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of fibromyalgia.[15][33] The cyclopropane ring in milnacipran contributes to its rigid structure, which is important for its binding to the serotonin and norepinephrine transporters. By blocking the reuptake of these neurotransmitters, milnacipran increases their concentration in the synaptic cleft, which is believed to modulate pain pathways and improve mood.[18][33][34]

Caption: Mechanism of action of Milnacipran, an SNRI.

-

Other Examples: A growing number of approved drugs contain a cyclopropane ring, including the fluoroquinolone antibiotics Pazufloxacin and Besifloxacin , and the melatonin receptor agonist Tasimelteon .[4]

Caption: Group I mGluR signaling pathway activated by glutamate or cyclopropane agonists.

Part 5: Future Perspectives and Conclusion

The Expanding Role of Cyclopropanes in Drug Discovery

The application of the cyclopropane motif in drug discovery is continually expanding. Novel synthetic methods are making a wider variety of substituted cyclopropanes accessible, including those with multiple stereocenters.[26][29] The use of cyclopropanes in peptidomimetics to control secondary structure and enhance cell permeability is a particularly active area of research.[8][9][10] Furthermore, computational modeling is playing an increasingly important role in the rational design of cyclopropane-containing molecules with optimized binding and pharmacokinetic properties.

Conclusion

The cyclopropane ring is far more than a simple three-membered carbocycle; it is a powerful and versatile tool in the medicinal chemist's arsenal. Its unique ability to confer conformational rigidity, enhance metabolic stability, and serve as a versatile bioisostere has cemented its importance in modern drug discovery.[3][4] From naturally occurring antibiotics and signaling molecules to synthetically crafted enzyme inhibitors and receptor modulators, cyclopropane-containing molecules have demonstrated their therapeutic potential across a wide range of diseases. As our understanding of the subtle interplay between three-dimensional structure and biological function deepens, and as synthetic methodologies become ever more sophisticated, the role of the cyclopropane moiety in the design of the next generation of therapeutics is set to expand even further.

References

- 1. 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclopropanation - Wordpress [reagents.acsgcipr.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. Synthesis and properties of cyclopropane-derived peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. home.sandiego.edu [home.sandiego.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 21. benchchem.com [benchchem.com]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. organicchemistrytutor.com [organicchemistrytutor.com]

- 24. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Photoredox/copper-catalyzed formal cyclopropanation of olefins - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 29. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Cyclopropenone-containing cysteine proteinase inhibitors. Synthesis and enzyme inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. New Serotonin-Norepinephrine Reuptake Inhibitors and Their Anesthetic and Analgesic Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 34. youtube.com [youtube.com]

Theoretical Framework for the Conformational Analysis of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide

An In-depth Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity, physicochemical properties, and overall suitability as a therapeutic agent. 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide is a molecule of interest that combines three critical structural motifs: a rigid, electronically unique cyclopropane ring, a substituted aromatic system, and a flexible, hydrogen-bonding carbohydrazide moiety. Understanding the conformational preferences of this molecule is paramount for rational drug design and development. This technical guide provides a comprehensive theoretical framework for investigating the conformational landscape of this compound using modern computational chemistry techniques. We detail a step-by-step protocol rooted in Density Functional Theory (DFT), explain the causality behind methodological choices, and discuss the analysis of key stabilizing interactions, particularly intramolecular hydrogen bonding. The objective is to equip researchers with a robust, self-validating system for predicting the most stable conformers and understanding the energetic factors that govern them.

Introduction: The Imperative of Conformational Understanding

In the realm of medicinal chemistry, the fusion of a cyclopropane scaffold with aromatic and hydrogen-bonding groups presents a compelling template for drug discovery. Cyclopropane derivatives are prevalent in a wide range of biologically active compounds, prized for their ability to introduce conformational rigidity and unique metabolic profiles.[1][2][3] The cyclopropane ring is not merely a passive spacer; its unique electronic structure, described by the Walsh orbital model, allows for significant electronic communication with adjacent π-systems.[4]

The carbohydrazide group (-CONHNH₂) is another cornerstone of pharmaceutical science, frequently incorporated to serve as a versatile hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets.[5][6] The inherent flexibility of this group, however, means the molecule can adopt multiple low-energy shapes, or conformers.

The central challenge and opportunity lie in this flexibility. Which conformation of this compound is the most stable? Is its shape influenced by internal, non-covalent forces? How does this preferred shape change in different environments, such as the gas phase versus a polar solvent? This guide addresses these questions by outlining a rigorous theoretical protocol to map the conformational potential energy surface (PES) of the title molecule, providing a foundational understanding for future structure-activity relationship (SAR) studies.

Foundational Stereoelectronic Concepts

A robust theoretical study is built upon a firm understanding of the underlying chemical principles. For this molecule, two concepts are critical: the electronic nature of the cyclopropane ring and the hydrogen-bonding capability of the carbohydrazide side chain.

Cyclopropane and Phenyl Ring Conjugation

The three-membered cyclopropane ring possesses "bent" σ-bonds with significant p-character. These orbitals, known as Walsh orbitals, have the correct symmetry to overlap effectively with the p-orbitals of adjacent π-acceptor substituents, such as a phenyl ring.[4] This conjugation is maximized when the plane of the π-system (the phenyl ring) bisects the C-C-C angle of the cyclopropane ring. This "bisected" orientation is energetically favored over a "perpendicular" arrangement. Therefore, our conformational search must prioritize the analysis of the torsional angle defining the relationship between these two rings, as it is a key determinant of overall stability.

The Role of Intramolecular Hydrogen Bonds (IMHBs)

The carbohydrazide moiety contains both hydrogen bond donors (the N-H protons) and acceptors (the carbonyl oxygen and the nitrogen lone pairs). This creates the potential for the formation of a highly stabilizing Intramolecular Hydrogen Bond (IMHB). IMHBs are critical in medicinal chemistry as they can:

-

Pre-organize a ligand into its bioactive conformation for receptor binding.[7]

-

Mask polar groups, thereby increasing a molecule's lipophilicity and ability to cross cell membranes.[8]

-

Enhance metabolic stability.

In this compound, an IMHB can form a stable five or six-membered ring, significantly lowering the energy of that specific conformer.[9] Identifying the presence and strength of such bonds is a primary goal of the theoretical analysis.

Computational Methodology: A Validated Protocol

We advocate for a multi-step computational workflow grounded in Density Functional Theory (DFT), a method that offers an excellent balance of computational accuracy and efficiency for molecules of this size.[5][10][11]

Workflow Overview